molecular formula C21H23N3O2S B3304512 N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide CAS No. 921822-37-9

N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide

Cat. No.: B3304512
CAS No.: 921822-37-9
M. Wt: 381.5 g/mol
InChI Key: BRQSKXIVQRTYNX-UHFFFAOYSA-N
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Description

N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a synthetic small molecule characterized by a central imidazole ring substituted with a hydroxymethyl group at position 5 and a sulfanyl-linked 2-methylbenzyl group at position 2. Its design aligns with trends in medicinal chemistry targeting imidazole-based scaffolds for antimicrobial, anticancer, or enzyme-modulating applications .

Properties

IUPAC Name

N-benzyl-2-[5-(hydroxymethyl)-2-[(2-methylphenyl)methylsulfanyl]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-16-7-5-6-10-18(16)15-27-21-23-12-19(14-25)24(21)13-20(26)22-11-17-8-3-2-4-9-17/h2-10,12,25H,11,13-15H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQSKXIVQRTYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form the imidazole ring, followed by functional group modifications to introduce the benzyl and sulfanyl groups . The reaction conditions often involve the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, the purification processes, such as crystallization and chromatography, are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The imidazole ring can be reduced under specific conditions to form different derivatives.

    Substitution: The benzyl and sulfanyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a base.

Major Products

Mechanism of Action

The mechanism of action of N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The benzyl and sulfanyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Activity Comparison of Imidazole/Benzimidazole Derivatives

Compound Name / ID Core Structure Key Substituents Reported Activities Reference ID
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide (Target) Imidazole 5-hydroxymethyl, 2-(2-methylbenzyl)sulfanyl, N-benzyl acetamide Not reported -
3‑(2‑(1H‑benzo[d]imidazol‑2-ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide (W1) Benzimidazole 2-thioacetamido, 2,4-dinitrophenyl benzamide Antimicrobial, anticancer
2-(1-Cyclohexyl-1H-benzo[d]imidazol-2-yl)-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-1-yl)acetamide (10VP91) Benzimidazole 1-cyclohexyl, bicyclic terpene acetamide Not reported (synthesis focus)
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzimidazole 1-ethyl, 5-methylsulfonyl, phenylacetamide Anticancer (in silico modeling)
N-(2-chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide Imidazole 5-nitro, 2-methyl, N-(2-chlorophenyl) acetamide Biological activity in vivo
2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide Imidazole 5-benzenesulfonyl, 2-phenyl, N-cyclopropyl acetamide Not reported (structural focus)

Key Structural Differences and Implications

Core Heterocycle :

  • The target compound employs an imidazole core, while analogs like W1 and 10VP91 use benzimidazole. Benzimidazoles generally exhibit enhanced aromatic stacking and metabolic stability compared to imidazoles but may suffer from synthetic complexity .
  • The hydroxymethyl group at position 5 in the target compound is unique; similar positions in benzimidazoles (e.g., methylsulfonyl in compound 29) are associated with altered solubility and target binding .

Sulfanyl Substituents :

  • The 2-(2-methylbenzyl)sulfanyl group in the target compound contrasts with simpler thioacetamido (W1) or benzenesulfonyl (compound 29) groups. Bulky aromatic sulfanyl groups may enhance selectivity for hydrophobic enzyme pockets .

Acetamide Modifications :

  • N-benzyl substitution in the target compound increases lipophilicity compared to cyclopropyl (compound 11) or chlorophenyl (compound 8) acetamides. This could influence blood-brain barrier penetration or cytochrome P450 interactions .

Biological Activity

N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide is a complex organic compound belonging to the class of imidazole derivatives. Its molecular formula is C18H22N4OSC_{18}H_{22}N_{4}OS with a molecular weight of approximately 342.46 g/mol. The compound features a five-membered imidazole ring, a hydroxymethyl group, a benzyl group, and a sulfanyl group, which contribute to its unique chemical properties and potential biological activities.

Antimicrobial and Antifungal Properties

Preliminary studies suggest that this compound exhibits antimicrobial and antifungal properties. The imidazole ring's ability to coordinate with metal ions may inhibit metalloenzymes, which are critical for microbial survival. This mechanism is similar to that observed in other imidazole derivatives known for their antifungal activity, such as ketoconazole.

Anticancer Activity

Research indicates that this compound may also possess anticancer properties. The presence of the hydroxymethyl and sulfanyl groups could enhance its binding affinity to specific receptors involved in cancer cell proliferation and survival pathways. In vitro studies have shown that compounds with similar structural features can inhibit the activity of topoisomerase II, an enzyme crucial for DNA replication in cancer cells .

The proposed mechanism of action involves the interaction of this compound with various molecular targets:

  • Metal Ion Coordination : The imidazole ring can bind metal ions, potentially inhibiting metalloenzymes.
  • Receptor Modulation : Functional groups may enhance binding affinity to receptors involved in various biological pathways.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsMechanism
AntimicrobialInhibition of microbial growthMetal ion coordination
AntifungalEffective against fungal strainsSimilarity to known antifungals
AnticancerInhibition of cancer cell proliferationTopoisomerase II inhibition

Relevant Research

  • Antimicrobial Studies : A study demonstrated that imidazole derivatives exhibit significant antimicrobial activity against various bacterial strains, suggesting potential applications for this compound in treating infections.
  • Anticancer Mechanisms : Research on related compounds has shown that modifications in the imidazole structure can lead to increased cytotoxicity against specific cancer cell lines, highlighting the potential for this compound as an anticancer agent .
  • Synthesis and Optimization : The synthesis of this compound involves multi-step organic reactions that can be optimized for higher yields and purity, which is crucial for further biological testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-benzyl-2-[5-(hydroxymethyl)-2-{[(2-methylphenyl)methyl]sulfanyl}-1H-imidazol-1-yl]acetamide

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